Cas no 39741-41-8 (2-Acetyl-1-ethylpyrrole)

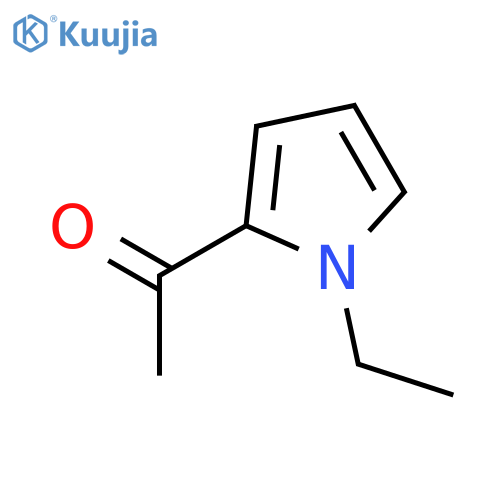

2-Acetyl-1-ethylpyrrole structure

商品名:2-Acetyl-1-ethylpyrrole

2-Acetyl-1-ethylpyrrole 化学的及び物理的性質

名前と識別子

-

- 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone

- 2-Acetyl-1-ethylpyrrole

- 1-(1-ethylpyrrol-2-yl)ethanone

- N-Ethyl-2-acetyl pyrrole

- N-Ethyl-2-acetylpyrrole

- 1-Ethyl-2-acetyl pyrrole

- Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)-

- 1-Ethyl-2-acetylpyrrole

- 1-Ethyl-2-acetylazole

- 1-N-Ethylpyrrole-2-yl ethanone

- VX0ULZ3H4U

- 1-(1-ethyl-1H-pyrrol-2-yl)ethan-1-one

- FEMA No. 3147

- N-Athyl-2-acetylpyrrol

- KSC494S1J

- 2-Acetyl-1-ethyl-1H-pyrrole

- HQADRFRT

-

- MDL: MFCD00191234

- インチ: 1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3

- InChIKey: HQADRFRTIALOCB-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])[H])C1=C([H])C([H])=C([H])N1C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 137.08400

- どういたいしつりょう: 137.084

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22

- 疎水性パラメータ計算基準値(XlogP): 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色または淡黄色の液体。

- 密度みつど: 1.01

- ふってん: 82°C/12mmHg(lit.)

- フラッシュポイント: 86.4 ºC

- 屈折率: 1.5280-1.5340

- PSA: 22.00000

- LogP: 1.71060

- ようかいせい: 未確定

- FEMA: 3147

2-Acetyl-1-ethylpyrrole セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- 危険カテゴリコード: 36/37/38-36

- セキュリティの説明: S26; S37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

2-Acetyl-1-ethylpyrrole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Acetyl-1-ethylpyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB146088-10 g |

2-Acetyl-1-ethylpyrrole, 98%; . |

39741-41-8 | 98% | 10g |

€92.30 | 2023-05-09 | |

| Chemenu | CM197997-100g |

2-Acetyl-1-ethylpyrrole |

39741-41-8 | 95%+ | 100g |

$*** | 2023-05-30 | |

| Oakwood | 002746-5g |

2-Acetyl-1-ethylpyrrole |

39741-41-8 | 98% | 5g |

$11.00 | 2024-07-19 | |

| Oakwood | 002746-100g |

2-Acetyl-1-ethylpyrrole |

39741-41-8 | 98% | 100g |

$129.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1047166-100g |

1-(1-Ethyl-1H-pyrrol-2-yl)ethanone |

39741-41-8 | 98%+ | 100g |

$235 | 2023-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031826-25g |

1-(1-Ethyl-1H-pyrrol-2-yl)ethanone |

39741-41-8 | 97% | 25g |

¥314.00 | 2024-05-15 | |

| Apollo Scientific | OR929782-25g |

2-Acetyl-1-ethylpyrrole |

39741-41-8 | 98+% | 25g |

£40.00 | 2025-02-21 | |

| Fluorochem | 002746-25g |

2-Acetyl-1-ethylpyrrole |

39741-41-8 | 98% | 25g |

£35.00 | 2022-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029705-25g |

2-Acetyl-1-ethylpyrrole |

39741-41-8 | 98% | 25g |

¥300 | 2023-09-09 | |

| Apollo Scientific | OR929782-100g |

2-Acetyl-1-ethylpyrrole |

39741-41-8 | 98+% | 100g |

£123.00 | 2025-02-21 |

2-Acetyl-1-ethylpyrrole サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:39741-41-8)2-Acetyl-1-ethylpyrrole

注文番号:1659223

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:39741-41-8)N-乙基-2-乙酰基吡咯

注文番号:LE1659223

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

2-Acetyl-1-ethylpyrrole 関連文献

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

39741-41-8 (2-Acetyl-1-ethylpyrrole) 関連製品

- 932-16-1(2-Acetyl-1-methylpyrrole)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:39741-41-8)2-Acetyl-1-ethylpyrrole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:39741-41-8)2-Acetyl-1-ethylpyrrole

清らかである:99%

はかる:100g

価格 ($):162.0